molecular formula C23H25NO5 B8589052 Fmoc-Asp(OtBu)-H

Fmoc-Asp(OtBu)-H

Cat. No.: B8589052
M. Wt: 395.4 g/mol
InChI Key: TYPIQBXHJBDEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asp(OtBu)-H is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OtBu)-H typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Ester: The carboxyl group of the protected amino acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

    Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Flow Chemistry: This method is often employed to enhance the efficiency and yield of the reaction.

    Automated Purification: Industrial-scale purification techniques such as large-scale chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(OtBu)-H undergoes several types of chemical reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used for ester hydrolysis.

    Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Free Carboxylic Acid: Hydrolysis of the ester yields the free carboxylic acid.

    Peptides: Coupling reactions yield peptides with the desired sequence.

Scientific Research Applications

Fmoc-Asp(OtBu)-H has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to its protective groups.

    Biological Studies: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-Asp(OtBu)-H involves the following steps:

    Protection: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.

    Deprotection: The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

    Coupling: The free amino group participates in peptide coupling reactions, forming peptide bonds with other amino acids.

Comparison with Similar Compounds

Fmoc-Asp(OtBu)-H can be compared with other similar compounds such as:

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid: This compound is also used in peptide synthesis and has similar protective groups.

    (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfophenyl)propanoic acid: Another amino acid derivative used in peptide synthesis.

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: A derivative used in the synthesis of peptides with different functional groups.

These compounds share similar protective groups and are used in peptide synthesis, but they differ in their specific structures and applications.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

tert-butyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate

InChI

InChI=1S/C23H25NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,13,15,20H,12,14H2,1-3H3,(H,24,27)

InChI Key

TYPIQBXHJBDEBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-N-methoxy-N-methyl-succinamic acid tert-butyl ester (4.57 g, 10.04 mmol) in Ethyl ether (30 mL) at −5° C. was added dropwise 0.5 equiv of 1.0M Lithium aluminum hydride (LAH) in ethyl ether (5.02 mL, 5.02 mmol). After stirring at −5° C. to room temperature for 1 hr, the reaction mixture was treated with 5% KHSO4 (200 mL), stirred for 5 min and then partitioned between EtOAc/water. The organic phase was washed with saturated NaCl solution (200 mL), dried over Na2SO4 and evaporated to dryness. The residue was purified by flask column chromatography on silica gel eluting with EtOAc/Hexane (20%) to give the title compound (2.18 g, 55%) as a clear oil. TLC (30% EtOAc/Hexane) Rf=0.35; 1HNMR (CDCl3) δ 9.65 (s, 1H), 7.77 (d, J=7.2 Hz, 2H), 7.50 (d, J=7.5 Hz, 2H), 7.41 (t, J=7.5 Hz, 2H), 7.33 (dt, J=7.5, 1.2 Hz, 2H), 5.88 (d, J=7.2 Hz, 1H), 4.50–4.36 (m, 2H), 4.24 (t, J=6.6 Hz, 1H), 3.54–3.45 (m, 1H), 3.00–2.93 (dd, J=17.4, 4.8 Hz, 1H), 2.82–274 (dd, J=17.7, 5.1s Hz, 1H), 1.45 (s, 9H). MS(ES) for C23H25NO5 (MW=395.45): positive 396 (MH+).
Name
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-N-methoxy-N-methyl-succinamic acid tert-butyl ester
Quantity
4.57 g
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reactant
Reaction Step One
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30 mL
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solvent
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0 (± 1) mol
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5.02 mL
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solvent
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200 mL
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Yield
55%

Synthesis routes and methods II

Procedure details

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